molecular formula C8H15NO B6203781 1,2,3-trimethylpiperidin-4-one, Mixture of diastereomers CAS No. 18436-85-6

1,2,3-trimethylpiperidin-4-one, Mixture of diastereomers

Cat. No.: B6203781
CAS No.: 18436-85-6
M. Wt: 141.2
InChI Key:
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Description

1,2,3-trimethylpiperidin-4-one, a mixture of diastereomers, is a heterocyclic organic compound It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of three methyl groups attached to the first, second, and third carbon atoms of the piperidine ring, and a ketone group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-trimethylpiperidin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethyl-2-pentanone with ammonia or primary amines can lead to the formation of the desired piperidinone structure. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 1,2,3-trimethylpiperidin-4-one may involve the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of suitable precursors in the presence of a metal catalyst, such as palladium or platinum, under high pressure and temperature. This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2,3-trimethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1,2,3-trimethylpiperidin-4-ol.

    Substitution: The methyl groups and the ketone group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted piperidinones.

Scientific Research Applications

1,2,3-trimethylpiperidin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3-trimethylpiperidin-4-one depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the ketone group allows it to form hydrogen bonds and other interactions with target molecules, influencing its activity.

Comparison with Similar Compounds

1,2,3-trimethylpiperidin-4-one can be compared with other similar compounds, such as:

    1,2,5-trimethylpiperidin-4-one: This compound has a similar structure but differs in the position of the methyl groups, which can affect its reactivity and applications.

    1,3,5-trimethylpiperidin-4-one: Another isomer with different methyl group positions, leading to distinct chemical properties.

    Piperidin-4-one: The parent compound without methyl substitutions, which serves as a basis for comparison in terms of reactivity and applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,3-trimethylpiperidin-4-one, Mixture of diastereomers involves the condensation of 2,2,6-trimethyl-1,3-dioxane-4,5-dione with methylamine followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "2,2,6-trimethyl-1,3-dioxane-4,5-dione", "Methylamine", "Sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 2,2,6-trimethyl-1,3-dioxane-4,5-dione with methylamine in the presence of a catalyst such as acetic acid or sulfuric acid to form the corresponding imine.", "Step 2: Reduction of the imine with sodium borohydride in a suitable solvent such as ethanol or methanol to yield 1,2,3-trimethylpiperidin-4-one, Mixture of diastereomers." ] }

CAS No.

18436-85-6

Molecular Formula

C8H15NO

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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